molecular formula C9H7ClF3NO4S B1277874 Amidoflumet CAS No. 84466-05-7

Amidoflumet

Cat. No. B1277874
Key on ui cas rn: 84466-05-7
M. Wt: 317.67 g/mol
InChI Key: KBHDSWIXRODKSZ-UHFFFAOYSA-N
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Patent
US07868179B2

Procedure details

8-hydroxyquinoline sulfate; acibenzolar-5-methyl; aldimorph; amidoflumet; ampropylfos; ampropylfos-potassium; andoprim; anilazine; azaconazole; azoxystrobin;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acibenzolar-5-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ampropylfos potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.O[C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1N=[CH:14][CH:13]=[CH:12]2.[CH3:17][CH2:18][CH2:19]CCCCCCCCCN1CC(C)OC(C)C1.C[O:38]C(C1C=C(Cl)C=CC=1NS(C(F)(F)F)(=O)=O)=O.CCC(P(O)(O)=O)N.CCC(P(O)(O)=O)N.[K].C1C=C(NC2N=C(Cl)N=C(Cl)N=2)C(Cl)=CC=1.C1C(Cl)=CC(Cl)=C(C2(CN3N=CN=C3)OCCO2)C=1.CO/C=C(/C(OC)=O)\C1C(OC2C=C(OC3C(C#N)=CC=CC=3)N=CN=2)=CC=CC=1>>[C:11]1([C:12]2[CH:19]=[CH:18][CH:17]=[CH:14][C:13]=2[OH:38])[CH:10]=[CH:9][CH:8]=[CH:7][CH:16]=1 |f:0.1,5.6,^1:71|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.OC=1C=CC=C2C=CC=NC12
Step Two
Name
acibenzolar-5-methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCN1CC(OC(C1)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C(F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(N)P(=O)(O)O
Step Six
Name
ampropylfos potassium
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(N)P(=O)(O)O.[K]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1Cl)Cl)C2(OCCO2)CN3C=NC=N3
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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